Unique Dual Pharmacology: Quantified Kir3.1/Kir3.4 Potassium Channel Blockade Absent in Other CCR2 Antagonists
CCR2 antagonist 3 (AZD-2927) exhibits potent blockade of the acetylcholine-regulated inwardly rectifying potassium current (IKACh) mediated by Kir3.1/Kir3.4 channels, a secondary pharmacology absent from all other major CCR2 antagonist tool compounds including INCB3344, PF-4136309, BMS-741672, and RS504393. AZD-2927 blocks IKACh in human atrial myocytes with an IC50 of 0.35 µM and in CHO cells expressing human Kir3.1/Kir3.4 with an IC50 of 1.3 µM [1]. The compound is described as having minimal additional off-target activity against a broader panel [1].
| Evidence Dimension | Potency at Kir3.1/Kir3.4 potassium channel (IKACh blockade) |
|---|---|
| Target Compound Data | IC50 = 0.35 µM (human atrial myocytes); IC50 = 1.3 µM (CHO cells expressing Kir3.1/Kir3.4) |
| Comparator Or Baseline | INCB3344, PF-4136309, BMS-741672, RS504393: No reported Kir3.1/Kir3.4 activity; selectivity panels reported for CCR2/CCR5 and other GPCRs only [class-level inference] |
| Quantified Difference | Target compound displays sub-micromolar IKACh blockade; comparator compounds display no documented Kir3.1/Kir3.4 activity |
| Conditions | Patch-clamp electrophysiology in human atrial myocytes and recombinant CHO-Kir3.1/Kir3.4 cells |
Why This Matters
This unique dual pharmacology makes CCR2 antagonist 3 the only CCR2 ligand suitable for experiments investigating crosstalk between chemokine signaling and atrial potassium currents, while also rendering it unsuitable for CCR2-focused studies where ion channel modulation would be a confounding variable.
- [1] AstraZeneca Open Innovation. AZD2927 pharmacology profile. View Source
